molecular formula C10H23Cl2N3O B1462340 N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride CAS No. 2108705-42-4

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride

Cat. No.: B1462340
CAS No.: 2108705-42-4
M. Wt: 272.21 g/mol
InChI Key: KCAWBVNBSOLXIX-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(azepan-4-yl)-2-(dimethylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-13(2)8-10(14)12-9-4-3-6-11-7-5-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAWBVNBSOLXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride typically involves the reaction of azepane with N,N-dimethylglycinamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The detailed reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield . Quality control measures, such as NMR, HPLC, and LC-MS, are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Biological Activity

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique azepane ring structure, which may contribute to its biological activity. The compound's structure allows for interactions with various biological targets, particularly in the JAK/STAT signaling pathway, which is crucial in many cellular processes.

The primary mechanism of action for this compound appears to be its ability to inhibit specific kinases involved in signal transduction pathways. Notably, the compound has been shown to target Janus kinase 2 (JAK-2), a protein tyrosine kinase implicated in numerous hematological malignancies and autoimmune disorders.

Inhibition of JAK/STAT Pathway

The JAK/STAT pathway is activated by various cytokines and growth factors, leading to transcriptional activation of genes involved in cell proliferation and survival. Inhibition of JAK-2 can result in:

  • Antiproliferative Effects : Blocking cell growth in cancerous cells.
  • Pro-apoptotic Effects : Inducing programmed cell death through reduced phosphorylation of STAT proteins.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
JAK-2 InhibitionReduces phosphorylation of STAT proteins
Antiproliferative EffectSuppresses tumor growth in various cancer models
Pro-apoptotic ActivityInduces apoptosis in cultured tumor cells
Immune ModulationAlters immune response pathways

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, including breast and prostate cancers. The mechanism was linked to JAK-2 inhibition and subsequent STAT dephosphorylation.
  • Animal Model Research : In vivo studies using mouse models of leukemia showed that administration of this compound led to decreased tumor burden and improved survival rates, suggesting its potential as an effective therapeutic agent.
  • Immune Response Modulation : Research indicated that this compound could modulate immune responses by affecting cytokine signaling pathways, thus providing a dual role as an anti-cancer agent and an immunomodulator.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride
Reactant of Route 2
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N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride

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